Molecular Weight and Heavy‑Atom Count Differentiate the Target from the 5‑Fluoro Analog
Relative to its closest commercially listed analog, methyl 3-((5-fluoro-2,4-dinitrophenyl)(pyridin-2-ylmethyl)amino)propanoate (CAS 1351393‑98‑0), the target compound incorporates a phenoxy substituent in place of fluorine, increasing the molecular weight by 74.1 Da and adding six non‑hydrogen atoms [REFS‑1][REFS‑2]. This larger scaffold expands the accessible chemical space for hydrophobic binding pockets and increases the number of rotatable bonds, which may influence conformational entropy upon target engagement.
| Evidence Dimension | Molecular weight (MW) and heavy-atom count |
|---|---|
| Target Compound Data | MW = 452.42 g·mol⁻¹; 33 heavy atoms (C, N, O); molecular formula C₂₂H₂₀N₄O₇ |
| Comparator Or Baseline | MW = 378.31 g·mol⁻¹; 27 heavy atoms (C, N, O, F); molecular formula C₁₆H₁₅FN₄O₆ (methyl 3-((5-fluoro-2,4-dinitrophenyl)(pyridin-2-ylmethyl)amino)propanoate) |
| Quantified Difference | ΔMW = +74.1 Da (+19.6%); Δ heavy atoms = +6 |
| Conditions | Molecular formula and calculated molecular weight from supplier databases; no experimental measurement conditions apply. |
Why This Matters
A larger, more lipophilic scaffold may improve complementarity for hydrophobic enzyme pockets or membrane penetration in cellular assays, offering procurement justification when a simple fluoro‑phenyl derivative is insufficient.
